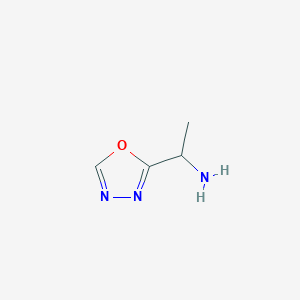

1-(1,3,4-Oxadiazol-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXABTZXRCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(1,3,4-Oxadiazol-2-yl)ethanamine

Executive Summary & Structural Significance

1-(1,3,4-Oxadiazol-2-yl)ethanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a 1,3,4-oxadiazole ring substituted at the C2 position with a 1-aminoethyl group. This molecule is the bioisosteric equivalent of an alanine residue where the C-terminal carboxylic acid (or amide) has been replaced by a 1,3,4-oxadiazole ring.

Why this molecule matters:

-

Amide Bioisosterism: The 1,3,4-oxadiazole ring mimics the spatial and electronic properties of an amide bond (

) but lacks the hydrolytic instability. This makes the compound a critical "warhead" or linker in peptidomimetics. -

Metabolic Stability: Unlike peptides which are rapidly degraded by proteases, the oxadiazole core is resistant to enzymatic hydrolysis, extending the half-life of drug candidates.

-

Lipophilicity Modulation: The ring lowers the LogP compared to carbocycles but maintains better membrane permeability than the parent charged carboxylates.

Physicochemical Profile

The following data characterizes the core scaffold. Note that the amine functionality (

| Property | Value / Range | Description |

| Molecular Formula | Core scaffold (unsubstituted at C5).[1] | |

| Molecular Weight | 113.12 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |

| H-Bond Donors | 1 (Amine) | The ring nitrogens are H-bond acceptors. |

| H-Bond Acceptors | 3 | N3, N4 of the ring, and the ether oxygen. |

| Predicted pKa (Amine) | 7.2 – 7.8 | Lower than typical alkyl amines (~10.5) due to the strong electron-withdrawing nature of the oxadiazole ring. |

| Predicted LogP | -0.5 to 0.2 | Highly polar; likely requires protection (e.g., Boc) for organic solvent extraction. |

| Topological Polar Surface Area | ~65 Ų | Good range for oral bioavailability (Rule of 5 compliant). |

Synthetic Methodology: The "Alanine Route"

The most robust synthesis of this compound starts from

Phase 1: Hydrazide Formation

Reaction:

-

Activation: Dissolve

-Boc-Alanine (1.0 eq) in THF/DMF. Add Isobutyl chloroformate (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) at -15°C to form the mixed anhydride. -

Hydrazinolysis: Treat the active intermediate with Hydrazine monohydrate (2.0 eq) at 0°C.

-

Workup: Quench with water, extract with Ethyl Acetate. The product is usually a white solid.

Phase 2: Cyclodehydration (The Critical Step)

To obtain the unsubstituted (C5-H) oxadiazole, Triethyl Orthoformate is the reagent of choice.

Protocol:

-

Suspend

-Boc-Ala-Hydrazide (1.0 eq) in Triethyl Orthoformate (TEOF) . TEOF acts as both reagent and solvent. -

Add a catalytic amount of

-Toluenesulfonic acid ( -

Reflux at 80–100°C for 4–6 hours. Monitoring by TLC is essential (Hydrazide spot disappears; less polar Oxadiazole spot appears).

-

Purification: Evaporate excess TEOF. The residue is often purified via silica gel chromatography (Hexane/EtOAc).

Phase 3: Deprotection

-

Dissolve the

-Boc-Oxadiazole intermediate in DCM. -

Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1 hour.

-

Isolation: Evaporate volatiles. The product is obtained as the TFA salt. Note: The free amine is unstable and hygroscopic; store as the salt.

Mechanistic Visualization

The following diagram illustrates the cyclodehydration mechanism, highlighting the conversion of the hydrazide to the oxadiazole core.

Figure 1: Step-wise cyclization pathway from Amino Acid precursor to Oxadiazole scaffold.

Medicinal Chemistry Applications

Peptidomimetics

In drug design, replacing a cis- or trans-amide bond with a 1,3,4-oxadiazole ring is a standard strategy to improve pharmacokinetic (PK) properties.

-

Geometry: The 2,5-disubstituted 1,3,4-oxadiazole aligns substituents at an angle of ~134°, closely mimicking the bond angle of a trans-amide.

-

H-Bonding: The ring nitrogen (N3) acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the amide.

Enzyme Inhibition (HDAC & Protease)

Derivatives of this compound have shown potency in inhibiting Histone Deacetylases (HDACs). The free amine (or a capped amide version) binds to the rim of the enzyme active site, while the oxadiazole coordinates with the Zinc ion or interacts with the catalytic pocket residues.

Stability Data (Self-Validating Protocol)

To verify the stability of your synthesized oxadiazole compared to a standard amide:

-

Assay: Incubate compound (10 µM) in rat liver microsomes (RLM) at 37°C.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring of parent ion.

-

Expectation: The oxadiazole analog should show >80% remaining at 60 min, whereas the linear amide analog often shows <50% stability due to amidase activity.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.[2]

-

Jakopin, Z. "Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Hydrazides." Current Organic Chemistry, 2017.

-

Wipf, P., et al. "Cyclodehydration of Hydrazides to 1,3,4-Oxadiazoles using Burgess Reagent." Tetrahedron Letters, 1998.

-

PubChem Compound Summary. "1,3,4-Oxadiazole Derivatives and Properties." National Library of Medicine.

-

Glomb, T., et al. "1,3,4-Oxadiazoles as Amide Bioisosteres: Synthesis and Evaluation." Molecules, 2023.[3]

Sources

Therapeutic Potential of 1,3,4-Oxadiazole Ethanamine Derivatives

Executive Summary: The Ethanamine-Oxadiazole Nexus

The 1,3,4-oxadiazole heterocycle has long been recognized as a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for carboxylic acids, esters, and amides.[1] However, the specific subclass of 1,3,4-oxadiazole ethanamine derivatives —characterized by an ethylamine side chain attached to the 2- or 5-position—represents a highly specialized pharmacophore with distinct therapeutic utility.

This guide analyzes the structural logic behind this scaffold, specifically its ability to mimic biogenic amines (histamine, dopamine, serotonin) while offering superior pharmacokinetic properties. By incorporating a flexible ethyl spacer between the rigid oxadiazole core and a terminal amine, these derivatives achieve optimal binding geometries for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 receptors, and enzyme active sites involved in inflammation (COX-1/2) and oncology (EGFR).

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The therapeutic potency of 1,3,4-oxadiazole ethanamines stems from three synergistic structural features:

-

The 1,3,4-Oxadiazole Core: Acts as a flat, electron-deficient aromatic linker. It serves as a hydrogen bond acceptor (via N3/N4) and improves metabolic stability compared to the hydrolytically labile ester or amide bonds it often replaces.

-

The Ethanamine Linker (-CH₂CH₂NH-): This two-carbon spacer is critical. It mimics the distance found in endogenous neurotransmitters (e.g., the ethylamine tail of histamine). This allows the terminal nitrogen to interact with anionic aspartate residues in GPCR transmembrane domains.

-

Terminal Amine Functionalization: The basic nitrogen allows for salt formation (improving solubility) and participates in cation-

interactions within receptor pockets.

Bioisosteric Mapping

In drug design, this scaffold is frequently deployed to replace unstable peptide bonds or to rigidify flexible chains without losing H-bonding capability.

Therapeutic Frontiers

Neurology: Histamine H3 Receptor Antagonists

The most prominent application of the ethanamine-oxadiazole motif is in the design of Histamine H3 receptor antagonists. H3 receptors are presynaptic autoreceptors in the CNS that regulate the release of histamine, acetylcholine, and dopamine.[2]

-

Mechanism: The oxadiazole ring replaces the imidazole ring of histamine (avoiding CYP450 inhibition issues associated with imidazole), while the ethylamine tail maintains the critical binding interaction.

-

Indication: Cognitive deficits (Alzheimer’s), Narcolepsy, and ADHD.

-

Key Insight: Derivatives with a lipophilic tail attached to the amine (e.g., piperidine or substituted phenyl) show nanomolar affinity (Ki < 10 nM) by accessing a secondary hydrophobic pocket in the receptor.

Oncology: Kinase Inhibition (EGFR/VEGFR)

Recent studies highlight these derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The oxadiazole ring fits into the ATP-binding pocket, while the ethanamine chain extends into the solvent-exposed region or interacts with the ribose-binding site residues.

-

Data: 2,5-disubstituted variants have demonstrated IC50 values in the low micromolar range (0.5 - 2.0 µM) against MCF-7 and HepG2 cell lines.

Infectious Diseases: Antimicrobial & Antitubercular

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria and Mycobacterium tuberculosis.

-

Mechanism: Disruption of cell wall synthesis (peptide deformylase inhibition) and inhibition of enoyl-ACP reductase (InhA).

Validated Synthesis Protocol

To ensure reproducibility and high yields, we recommend the Iodine-Mediated Oxidative Cyclization method. This protocol avoids harsh dehydrating agents like POCl₃, making it suitable for sensitive ethanamine precursors.

Reaction Scheme

Precursor: N-protected 3-aminopropanohydrazide (to preserve the ethylamine chain).

-

Condensation: React the hydrazide with an aldehyde to form a hydrazone.

-

Cyclization: Oxidative ring closure using Iodine (I₂) and Potassium Carbonate (K₂CO₃).

-

Deprotection: Removal of the N-protecting group (e.g., Boc) to reveal the ethanamine.

Step-by-Step Methodology

-

Step 1 (Hydrazone Formation): Dissolve 1.0 eq of N-Boc-β-alanine hydrazide and 1.0 eq of the substituted benzaldehyde in Ethanol (EtOH). Add catalytic acetic acid. Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 6:4).

-

Step 2 (Cyclization): Cool the mixture to 0°C. Add K₂CO₃ (3.0 eq) and I₂ (1.2 eq). Stir at room temperature for 6-12 hours until the hydrazone spot disappears.

-

Step 3 (Workup): Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 4 (Deprotection): Treat the intermediate with TFA/DCM (1:1) at 0°C for 1 hour to yield the final 1,3,4-oxadiazole ethanamine salt.

Structure-Activity Relationship (SAR)

The following table summarizes the impact of substituents on the biological activity of 1,3,4-oxadiazole ethanamine derivatives, specifically for Antimicrobial (MIC) and Anticancer (IC50) potency.

| Position | Substituent (R) | Effect on Potency | Mechanistic Rationale |

| C5-Aryl Ring | 4-Cl / 4-F (Halogens) | High Increase | Enhances lipophilicity, improving membrane permeability and filling hydrophobic pockets. |

| C5-Aryl Ring | 4-NO₂ (Nitro) | Moderate Increase | Electron withdrawal increases the acidity of the ring protons, potentially strengthening H-bonds. |

| C5-Aryl Ring | 4-OCH₃ (Methoxy) | Decrease | Electron donation can destabilize the interaction with certain kinase domains. |

| Ethanamine N | Alkyl (Methyl/Ethyl) | Neutral / Slight Increase | Small alkyl groups maintain basicity; bulky groups may cause steric clash unless targeting a specific hydrophobic cleft. |

| Ethanamine N | Acetyl / Amide | Decrease | Loss of basicity eliminates the critical ionic bond with receptor aspartate residues. |

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. (2025). Link

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. (2014). Link

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. (2020).[3] Link

-

Search for novel leads for histamine H3-receptor antagonists. European Journal of Pharmaceutical Sciences. (1998). Link

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. (2022). Link

Sources

Technical Guide: 1-(1,3,4-Oxadiazol-2-yl)ethanamine as a Peptidomimetic Scaffold

The following technical guide details the bioisosteric properties, synthetic utility, and pharmacological applications of 1-(1,3,4-Oxadiazol-2-yl)ethanamine .

Executive Summary

This compound represents a high-value "privileged structure" in modern medicinal chemistry. Structurally, it functions as a non-classical bioisostere of L-Alanine , where the carboxylic acid terminus is replaced by a 1,3,4-oxadiazole heterocycle.

This substitution is critical in peptidomimetic drug design . By replacing the labile peptide bond (amide) or the ionizable carboxylate with the 1,3,4-oxadiazole ring, researchers can significantly enhance metabolic stability against proteases while maintaining the hydrogen-bonding vectors required for receptor affinity. This guide analyzes its physicochemical rationale, synthetic pathways, and application in stabilizing biologically active peptides.

Physicochemical Rationale & Bioisosterism[1][2][3][4]

The 1,3,4-Oxadiazole Ring as an Amide/Ester Surrogate

The core utility of this scaffold lies in the electronic and geometric mimicry provided by the oxadiazole ring.

-

Electronic Profile: The 1,3,4-oxadiazole ring is electron-deficient.[1][2] The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors (HBA), mimicking the carbonyl oxygen of a peptide bond.

-

Geometric Mimicry: The ring is planar. The distance and angle between the C2 and C5 substituents closely mimic the

-amide bond configuration found in stable peptide backbones. -

pKa Modulation:

-

Ring Basicity: The oxadiazole nitrogens are very weakly basic (

), ensuring the ring remains unprotonated at physiological pH. -

Exocyclic Amine Basicity: The electron-withdrawing nature of the oxadiazole ring lowers the

of the adjacent ethylamine group compared to a standard alkyl amine (e.g., Isopropylamine

-

Comparative Data: Amide vs. Oxadiazole Bioisostere[1]

| Property | Amide (Peptide Bond) | 1,3,4-Oxadiazole Scaffold | Impact on Drug Design |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor only (N3/N4)* | Removes H-bond donor; improves permeability. |

| Metabolic Stability | Low (Hydrolysis by proteases) | High (Resistant to hydrolysis) | Extends half-life ( |

| Geometry | Planar (Trans/Cis isomerism) | Planar (Rigid) | Locks conformation; reduces entropy penalty. |

| Lipophilicity | Low (Polar) | Moderate | Modulates LogP; improves BBB penetration. |

*Note: The "Donor" capability is lost in the ring itself but is retained in the exocyclic amine of the title compound.

Synthetic Methodology

The synthesis of This compound must preserve the stereochemistry of the alpha-carbon (derived from L-Alanine) to be biologically useful. The standard protocol involves the cyclodehydration of a diacylhydrazide precursor.

Protocol: Cyclodehydration via Burgess Reagent

Rationale: Traditional dehydration using

Reagents:

-

Starting Material: N-Boc-L-Alanine.

-

Coupling: Hydrazine hydrate (

), EDC·HCl. -

Cyclization: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).

-

Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Workflow:

-

Hydrazide Formation: Activate N-Boc-L-Alanine with isobutyl chloroformate (mixed anhydride method) or EDC, then react with hydrazine to form N-Boc-L-Alanine hydrazide .

-

Formylation (for unsubstituted C5): React the hydrazide with triethyl orthoformate (

) under reflux or with formic acid to install the C5 carbon. -

Cyclization: Treat the formylated hydrazide with Burgess Reagent in THF at mild temperature (50°C) to effect cyclodehydration, yielding the N-Boc-protected oxadiazole .

-

Deprotection: Cleave the Boc group using 4N HCl in Dioxane to yield the final This compound hydrochloride salt .

Visualization of Synthetic Pathway

Figure 1: Synthetic workflow for the generation of the title compound from chiral amino acid precursors, highlighting the critical cyclization step.

Metabolic & Toxicological Implications (ADME)

Metabolic Stability (The "Proteolytic Shield")

The primary driver for using this scaffold is to block peptidase activity.

-

Mechanism: Proteases (e.g., Trypsin, Chymotrypsin, DPP-4) rely on the nucleophilic attack of the amide carbonyl carbon. The 1,3,4-oxadiazole ring lacks this electrophilic center, rendering the bond completely immune to hydrolytic cleavage.

-

CYP450 Interaction: While stable to hydrolysis, the oxadiazole ring can be susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically ring opening), though it is generally more stable than furan or thiophene isosteres.

hERG Liability Assessment

Researchers must screen oxadiazole derivatives for hERG channel inhibition early.

-

Risk Factor: Some 1,3,4-oxadiazole derivatives have shown affinity for the hERG potassium channel, potentially leading to QT prolongation.

-

Mitigation: This risk is often substituent-dependent. The small, polar nature of the ethanamine tail in the title compound generally lowers hERG risk compared to lipophilic aryl-substituted oxadiazoles.

Application: Peptidomimetics in Drug Discovery

The This compound moiety is frequently used to create "backbone-modified" peptides.

Case Study Logic: Protease Inhibitors

In the design of inhibitors for enzymes like Cathepsin K or DPP-4 :

-

Identification: The native substrate contains an Alanine-X peptide bond.

-

Liability: This bond is rapidly cleaved in vivo.

-

Replacement: The carboxylate of the Alanine is replaced by the oxadiazole ring.

-

Result: The new molecule fits the S1/S2 pockets of the enzyme (due to geometric similarity) but cannot be cleaved, converting a substrate into a competitive inhibitor.

Pharmacophore Mapping Diagram

Figure 2: Pharmacophore mapping illustrating the bioisosteric relationship between the labile peptide bond and the stable oxadiazole scaffold.

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

-

Wipf, P., et al. (2015). "Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives as Peptidomimetics." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Brain, C. T., & Paul, J. M. (2004). "Rapid Synthesis of 1,3,4-Oxadiazoles on Solid Phase." Synlett. [Link]

-

Jakopin, Ž. (2018). "1,3,4-Oxadiazole as a Bioisostere in Drug Discovery." Current Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Strategic Synthesis of 2-Amino-1,3,4-Oxadiazoles: A Mechanistic & Practical Guide

Executive Summary & Pharmacological Significance[1][2][3][4]

The 1,3,4-oxadiazole amine moiety (specifically the 2-amino-1,3,4-oxadiazole scaffold) is a privileged structure in medicinal chemistry.[1] It serves as a non-classical bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. This heterocycle is the core pharmacophore in various therapeutic agents, including Raltegravir (HIV integrase inhibitor) and Zibotentan (endothelin receptor antagonist).

For the synthetic chemist, the challenge lies not just in ring closure, but in introducing the exocyclic amine functionality without compromising the ring's electronic integrity. This guide details the three most robust pathways for synthesizing this scaffold, moving beyond generic textbook descriptions to focus on causality, reaction kinetics, and scalable protocols.

Pathway A: The Cyanogen Bromide (CNBr) Cyclization

Best For: Direct conversion of hydrazides to 2-amino-1,3,4-oxadiazoles. Mechanism Type: Nucleophilic Addition / Intramolecular Cyclization.

This is the "Gold Standard" method for generating the 2-amino substituent directly from an acid hydrazide. It relies on the high electrophilicity of cyanogen bromide (von Braun reaction chemistry).

Mechanistic Causality

The reaction proceeds through a specific sequence:

-

Nucleophilic Attack: The hydrazide

-nitrogen (the most nucleophilic site) attacks the carbon of the nitrile group in CNBr. -

Hydrobromic Acid Scavenging: The base (typically

or -

Cyclization: The carbonyl oxygen attacks the imidate carbon, expelling ammonia (or incorporating it, depending on tautomerism) to close the aromatic ring.

Standard Operating Protocol (SOP)

-

Substrate: 4-Chlorobenzohydrazide (1.0 eq)

-

Reagents: Cyanogen Bromide (1.1 eq),

(2.5 eq) -

Solvent: Ethanol/Water (1:1) or Dioxane/Water.[2]

Step-by-Step:

-

Dissolve the hydrazide in ethanol/water at room temperature (RT).

-

Add solid

and stir for 10 minutes to ensure basicity. -

Safety Stop: Cool the mixture to 0–5°C. CNBr is volatile and highly toxic; handling at low temp reduces vapor pressure.

-

Add CNBr portion-wise over 15 minutes.

-

Allow warming to RT and stir for 2–4 hours.

-

Workup: Evaporate ethanol. Dilute with cold water. The product usually precipitates as a solid. Filter and recrystallize from ethanol.

Pathway B: Oxidative Cyclization of Semicarbazones (Iodine-Mediated)

Best For: Synthesizing 2-amino-1,3,4-oxadiazoles from aldehydes rather than acids/hydrazides. Mechanism Type: Oxidative C-O Bond Formation.[2][3]

This route, highlighted by Niu et al. (2015), avoids toxic CNBr and transition metals. It uses molecular iodine as a mild oxidant to cyclize semicarbazones.

Mechanistic Causality

-

Condensation: Aldehyde + Semicarbazide

Semicarbazone. -

Iodination:

reacts with the semicarbazone to form an N-iodo intermediate. -

Base-Promoted Cyclization:

assists in the deprotonation/elimination sequence, forcing the carbonyl oxygen to attack the imine carbon, displacing the iodide.

Standard Operating Protocol (SOP)

-

Substrate: Benzaldehyde (1.0 eq)

-

Reagents: Semicarbazide HCl (1.1 eq), NaOAc (1.1 eq),

(1.2 eq), -

Solvent: MeOH (step 1), 1,4-Dioxane (step 2).

Step-by-Step:

-

Step 1 (Condensation): Mix aldehyde, semicarbazide HCl, and NaOAc in MeOH/Water. Stir at RT for 30 mins. Evaporate solvent to obtain crude semicarbazone.

-

Step 2 (Cyclization): Redissolve crude solid in 1,4-dioxane.

-

Add

followed by -

Heat to 80°C for 2–4 hours. The solution typically turns dark (iodine) then fades as reaction completes.

-

Quench: Add saturated

(sodium thiosulfate) to remove excess iodine (yellow color disappears). -

Extract with Ethyl Acetate.

Pathway C: Cyclodesulfurization of Acyl Thiosemicarbazides

Best For: Substrates sensitive to oxidation; allows for diverse substitution on the exocyclic amine. Mechanism Type: Desulfurative Cyclization.

This pathway converts an acyl thiosemicarbazide (formed from hydrazide + isothiocyanate) into the oxadiazole using a desulfurizing agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Tosyl Chloride (

Mechanistic Causality

The sulfur atom is a poor leaving group. Reagents like EDCI or

Standard Operating Protocol (SOP)

-

Substrate: 1-Benzoyl-4-phenylthiosemicarbazide (1.0 eq)

-

Reagents: EDCI (1.2 eq) or

/Pyridine. -

Solvent: DMF or DMSO.

Step-by-Step:

-

Dissolve thiosemicarbazide in dry DMF.

-

Add EDCI in one portion.

-

Heat to 60–80°C for 3 hours.

-

Workup: Pour into ice water. The urea byproduct of EDCI is water-soluble; the oxadiazole precipitates.

Comparative Analysis of Pathways

| Feature | Pathway A: CNBr | Pathway B: Iodine/Semicarbazone | Pathway C: Desulfurization |

| Starting Material | Acid Hydrazide | Aldehyde | Acyl Thiosemicarbazide |

| Key Reagent | Cyanogen Bromide (Toxic) | Iodine ( | EDCI or |

| Reaction Time | Fast (2-4 h) | Moderate (4-6 h) | Moderate to Long |

| Yield (Typical) | High (80-95%) | Good (75-90%) | Moderate (60-80%) |

| Safety Profile | Low (CNBr is hazardous) | High (Green chemistry) | Moderate |

| Atom Economy | High | Moderate | Low (Large leaving groups) |

Visualizing the Mechanisms[3]

The following diagrams illustrate the precise electron flow and logic for the two primary pathways (A and B).

Diagram 1: The Cyanogen Bromide Mechanism (Pathway A)

Caption: Pathway A - The nucleophilic attack of hydrazide on CNBr followed by base-mediated ring closure.

Diagram 2: Iodine-Mediated Oxidative Cyclization (Pathway B)

Caption: Pathway B - Sequential condensation and iodine-mediated oxidative cyclization of semicarbazones.[5]

References

-

Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015).[4][6] Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[1][3] The Journal of Organic Chemistry, 80(2), 1018–1024.[4][6] [Link]

-

Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). Superior Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551. [Link]

-

Sureshbabu, V. V., & Akamanchi, K. G. (2019).[5] Hypervalent Iodine (IBX) Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles.[5] Synlett, 30(2), 187-192. (Contextualized via NIH/PMC reviews on oxidative cyclization).

- Patel, K. D., & Patel, B. D. (2010). Synthesis and biological evaluation of some new 1,3,4-oxadiazoles. Journal of Saudi Chemical Society, 14(2), 167-172.

-

Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

Sources

- 1. datapdf.com [datapdf.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Chiral 1-(1,3,4-Oxadiazol-2-yl)ethanamine from L-Alanine

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of (S)-1-(1,3,4-Oxadiazol-2-yl)ethanamine, a valuable chiral building block for drug discovery. We present a robust, multi-step protocol starting from the readily available and inexpensive amino acid, L-alanine. The detailed methodology emphasizes experimental causality, ensuring scientific integrity and reproducibility for researchers in pharmaceutical and chemical development. The four-step sequence involves N-protection, hydrazide formation, oxadiazole cyclization, and final deprotection, with each step optimized for high yield and purity while preserving the critical stereochemistry of the starting material.

The Strategic Approach: A Mechanistic Overview

The conversion of a simple amino acid into a functionalized heterocyclic compound requires a carefully planned synthetic sequence. Our strategy is designed to be linear, efficient, and scalable, minimizing potential side reactions and ensuring the integrity of the chiral center.

The core logic is as follows:

-

N-Protection: The nucleophilic amine of L-alanine must be masked to prevent it from interfering with reactions at the carboxylic acid terminus. The tert-butyloxycarbonyl (Boc) group is selected for its stability under neutral and basic conditions and its clean, acid-labile removal.

-

Hydrazide Formation: To prepare for cyclization, the carboxylic acid is activated and converted into a hydrazide. This intermediate contains the N-N bond essential for forming the 1,3,4-oxadiazole ring.

-

Cyclodehydration: The key ring-forming step involves the reaction of the hydrazide with an orthoester, which provides the final carbon atom for the heterocycle. This reaction, driven by heat, forms the stable aromatic oxadiazole ring through a cyclodehydration mechanism.

-

Deprotection: The final step is the quantitative removal of the Boc protecting group under strong acidic conditions, liberating the primary amine and yielding the target compound as a stable salt.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic scheme from L-Alanine to the target compound.

Materials and Instrumentation

Reagents

| Reagent | Grade | Supplier |

| L-Alanine | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Acros Organics |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |

| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Combi-Blocks |

| Hydroxybenzotriazole (HOBt) | ≥97% | Oakwood Chemical |

| Triethyl orthoformate (HC(OEt)₃) | ≥98% | Alfa Aesar |

| 4M HCl in 1,4-Dioxane | Sigma-Aldrich | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Halocarbon |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Deuterated Solvents (CDCl₃, DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |

Instrumentation

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

-

Mass Spectrometer (LC-MS)

Detailed Experimental Protocols

Protocol Workflow Overview

Caption: Generalized workflow for key synthetic steps.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Intermediate 1)

Rationale: This standard procedure uses di-tert-butyl dicarbonate under basic aqueous conditions to efficiently protect the amine. The use of a biphasic THF/water system ensures all reagents remain in solution.

-

Procedure:

-

Suspend L-alanine (10.0 g, 112.2 mmol) in a mixture of water (56 mL) and THF (56 mL) in a 250 mL round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add sodium hydroxide (6.73 g, 168.4 mmol) and stir until a clear solution is obtained.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (31.8 g, 145.9 mmol) portion-wise over 15 minutes.

-

Remove the ice bath and stir the reaction mixture vigorously at room temperature for 16-18 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the THF.

-

Wash the remaining aqueous solution with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 4 M HCl.

-

Extract the product into ethyl acetate (4 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-alanine as a colorless oil or white solid.[4][5]

-

-

Expected Yield: >95%

Step 2: Synthesis of tert-butyl (S)-(1-hydrazinyl-1-oxopropan-2-yl)carbamate (Intermediate 2)

Rationale: The carboxylic acid is activated with the EDC/HOBt coupling system, a common and effective method in peptide chemistry that minimizes racemization. The activated ester is then trapped in situ with hydrazine to form the stable hydrazide.

-

Procedure:

-

Dissolve N-Boc-L-alanine (15.0 g, 79.3 mmol) in anhydrous DCM (200 mL) in a 500 mL flask and cool to 0 °C.

-

Add HOBt (12.8 g, 95.1 mmol) followed by EDC·HCl (18.2 g, 95.1 mmol).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add hydrazine hydrate (5.8 mL, 118.9 mmol) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir at 0 °C for 1 hour and then at room temperature overnight.

-

Dilute the reaction mixture with DCM (100 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can often be recrystallized from an EtOAc/hexane mixture to yield the pure hydrazide as a white solid.[6]

-

-

Expected Yield: 85-95%

Step 3: Synthesis of tert-butyl (S)-(1-(1,3,4-oxadiazol-2-yl)ethyl)carbamate (Intermediate 3)

Rationale: This is the key cyclodehydration step. Triethyl orthoformate serves as a source for the C-H group at the 5-position of the oxadiazole ring. Refluxing drives the reaction to completion by removing ethanol and water.

-

Procedure:

-

Place N-Boc-L-alanine hydrazide (10.0 g, 49.2 mmol) in a 250 mL round-bottom flask.

-

Add an excess of triethyl orthoformate (80 mL, 482 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 145 °C) for 6-8 hours. The reaction can be monitored by TLC until the starting hydrazide is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate in vacuo using a rotary evaporator.

-

The resulting crude oil or solid is typically purified by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure product.[7][8]

-

-

Expected Yield: 70-85%

Step 4: Synthesis of (S)-1-(1,3,4-Oxadiazol-2-yl)ethanamine (Final Product)

Rationale: The Boc group is smoothly cleaved under strong acidic conditions. 4M HCl in dioxane is a standard reagent for this purpose, yielding the product as a stable hydrochloride salt, which simplifies isolation and improves shelf-life.

-

Procedure:

-

Dissolve the Boc-protected oxadiazole (5.0 g, 22.0 mmol) in 4M HCl in 1,4-dioxane (50 mL) at room temperature.

-

Stir the solution for 2-4 hours. Evolution of isobutylene gas will be observed. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent in vacuo.

-

Triturate the resulting solid with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield the final product as the hydrochloride salt.[9]

-

-

Expected Yield: >90%

Characterization and Data Analysis

Validation of each step is critical. The following table summarizes the expected analytical data for the intermediates and the final product.

| Compound | Form | Expected Yield (%) | ¹H NMR (400 MHz, δ ppm) | MS (ESI+) [M+H]⁺ |

| Int. 1 | White Solid | >95 | (CDCl₃): 5.1 (br s, 1H), 4.3 (m, 1H), 1.45 (s, 9H), 1.41 (d, 3H) | 190.1 |

| Int. 2 | White Solid | 85-95 | (DMSO-d₆): 9.1 (s, 1H), 6.8 (d, 1H), 4.2 (br s, 2H), 3.9 (m, 1H), 1.2 (d, 3H), 1.4 (s, 9H) | 204.1 |

| Int. 3 | White Solid | 70-85 | (CDCl₃): 8.4 (s, 1H), 5.2 (br s, 1H), 5.0 (m, 1H), 1.7 (d, 3H), 1.4 (s, 9H) | 214.1 |

| Final | White Solid (HCl salt) | >90 | (DMSO-d₆): 9.2 (s, 1H), 8.9 (br s, 3H), 4.9 (q, 1H), 1.7 (d, 3H) | 114.1 |

Discussion and Scientific Rationale

-

Choice of Protecting Group: The Boc group is ideal for this synthesis due to its robustness to the basic conditions of hydrazide formation and the thermal conditions of cyclization. Alternative groups like Cbz (carboxybenzyl) would require hydrogenolysis for removal, which could be incompatible with other functional groups in more complex derivatives.

-

Cyclization Method: While other reagents like phosphorus oxychloride (POCl₃) or cyanogen bromide can effect cyclization, they are often harsher and can lead to side products.[10] The triethyl orthoformate method is a milder, classical approach that reliably yields the desired 5-unsubstituted 1,3,4-oxadiazole.[7]

-

Preservation of Chirality: The stereocenter established by L-alanine is prone to racemization, especially under harsh basic or acidic conditions. The chosen reaction sequence, particularly the use of HOBt during the coupling step, is designed to minimize epimerization, thus preserving the enantiopurity of the final product.

-

Troubleshooting:

-

Low yield in Step 2: Ensure anhydrous conditions during the EDC/HOBt activation step, as moisture will hydrolyze the activated ester.

-

Incomplete cyclization in Step 3: Ensure the reaction is heated to a vigorous reflux to drive off the ethanol byproduct. A Dean-Stark trap can be employed if necessary.

-

Incomplete deprotection in Step 4: If the reaction stalls, gentle warming (to 40-50 °C) can be applied, or a stronger acid like neat TFA can be used, although this will yield the trifluoroacetate salt.

-

Applications in Drug Discovery

(S)-1-(1,3,4-Oxadiazol-2-yl)ethanamine is a versatile chiral intermediate. The primary amine serves as a synthetic handle for further elaboration. It can be acylated, alkylated, or used in reductive amination to build more complex molecules. The 1,3,4-oxadiazole ring acts as a bioisostere for amide and ester groups, often improving metabolic stability and pharmacokinetic properties of a drug candidate.[11] Its derivatives have shown significant potential as antibacterial, anticancer, and anti-inflammatory agents.[12][13]

Safety Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

EDC is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Trifluoroacetic acid (TFA) and 4M HCl in Dioxane are highly corrosive. Use with extreme care in a fume hood.

-

Standard precautions for handling flammable organic solvents (THF, EtOAc, DCM, etc.) should be followed.

References

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.

- Ansari, A. A., Khan, M. F., & Lal, J. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Heterocyclic Chemistry.

- Al-Zoubi, R. M., & Al-Jaber, H. I. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(4), M1011.

- Matos, M. J., Viña, D., Varela, C., & Borges, F. (2014). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 10, 282-293.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).

- Experimental Procedures. (n.d.). The Royal Society of Chemistry.

- Al-Warhi, T., & El-Faham, A. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)

- Kumar, R., & Kumar, S. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 7(5).

- Nayak, S., & Gaonkar, S. L. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis, 20(2), 154-173.

- Mickevičius, V., Vaickelionienė, R., & Sapijanskaitė, B. (2009). Synthesis of substituted 1,3,4-oxadiazole derivatives. Chemistry of Heterocyclic Compounds, 45(2), 215-220.

- N-(tert-Butoxycarbonyl)-L-alanine synthesis. (n.d.). ChemicalBook.

- Mickevičius, V., Vaickelionienė, R., & Sapijanskaitė, B. (2009). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds.

- Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive. (2023). The Royal Society of Chemistry.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021).

- Salama, H. (2020).

- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. African Journal of Pharmacy and Pharmacology, 7(22), 1480-1489.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Kumar, R., & Kumar, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-269.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.

- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024.

- Pope, B. M., & Tarbell, D. S. (1977). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 57, 36.

- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation.

- Patel, K., & Patel, K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 355-365.

- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. reddit.com [reddit.com]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcr.info [ijcr.info]

- 12. longdom.org [longdom.org]

- 13. eurekaselect.com [eurekaselect.com]

Strategic Protocols for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides

Executive Summary & Pharmacophore Significance[1][2]

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and carboxamides.[1][2] Its ability to participate in hydrogen bonding while improving metabolic stability and lipophilicity makes it a cornerstone in the design of HIV integrase inhibitors (e.g., Raltegravir ), endothelin receptor antagonists (e.g., Zibotentan ), and novel anticancer agents.

This guide moves beyond generic textbook descriptions to provide three field-validated protocols for cyclizing hydrazides. We prioritize methods that address the common dichotomy in drug development: the need for robust scale-up (Method A) versus functional group tolerance in complex late-stage intermediates (Method B & C).

Mechanistic Pathways & Decision Matrix

The synthesis of 1,3,4-oxadiazoles from hydrazides generally proceeds via two distinct mechanistic pathways:

-

Cyclodehydration: Involves a 1,2-diacylhydrazine intermediate (often formed in situ).

-

Oxidative Cyclization: Involves an acylhydrazone intermediate (condensation with aldehydes).[3][4][5]

Figure 1: Synthetic Pathway Selection

Caption: Dual pathways for oxadiazole synthesis.[4] Path 1 (top) is preferred for stability; Path 2 (bottom) is preferred for library generation via aldehydes.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Dehydrative Cyclization

Reagent: Phosphorus Oxychloride (

Scientific Rationale:

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a

drying tube, dissolve the 1,2-diacylhydrazine (1.0 equiv) in neat-

Note: If the starting material is a mixture of Hydrazide + Carboxylic Acid, add 1.0 equiv of finely powdered hydrazine hydrochloride to catalyze the initial coupling in situ, though pre-forming the diacylhydrazine is recommended for higher yields.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (eluent: 50% EtOAc/Hexane). The starting material usually stays at the baseline; the product moves to -

Quenching (CRITICAL): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x weight of

) with vigorous stirring.-

Safety: Hydrolysis of

is violently exothermic and generates HCl gas. Perform in a fume hood.

-

-

Workup: Once the ice melts and excess

is destroyed, neutralize the aqueous suspension to pH 7–8 using solid -

Isolation: The solid product often precipitates upon neutralization. Filter, wash with cold water, and dry. If no precipitate forms, extract with dichloromethane (

), dry over

Protocol B: The "Green & Mild" One-Pot Synthesis

Reagent: Propylphosphonic Anhydride (

Step-by-Step Procedure:

-

Charge: To a solution of Carboxylic Acid (1.0 equiv) and Hydrazide (1.0 equiv) in Ethyl Acetate or DMF (0.1 M), add Triethylamine (

, 3.0 equiv). -

Activation: Cool to

. Add -

Reaction: Allow to warm to room temperature and stir.

-

Optimization: If cyclization is slow (monitored by LCMS showing the acyclic intermediate mass), heat to

(if in DMF) or reflux (if in EtOAc).

-

-

Workup:

byproducts are water-soluble. Wash the organic layer with water ( -

Purification: Evaporate solvent. Flash chromatography is rarely needed as the byproduct profile is exceptionally clean.

Protocol C: Oxidative Cyclization from Aldehydes

Reagent: Iodine (

Step-by-Step Procedure:

-

Condensation: Mix Hydrazide (1.0 equiv) and Aldehyde (1.0 equiv) in Ethanol. Reflux for 2 hours to form the acylhydrazone (often precipitates).

-

Cyclization: Suspend the crude acylhydrazone in DMSO or Dioxane (0.2 M). Add

(3.0 equiv) and Molecular Iodine ( -

Reaction: Stir at

for 2–4 hours. The dark color of iodine will fade as it is consumed. -

Quench: Cool and add

aqueous Sodium Thiosulfate ( -

Isolation: Extract with EtOAc. The product purity is generally high (>90%).

Troubleshooting & Optimization

The following table summarizes common failure modes and their corrective actions.

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of product during quench | Neutralize immediately after quenching. Do not let the acidic solution stand. |

| Incomplete Cyclization (Method B) | Steric hindrance around carbonyl | Switch solvent to DMF and increase temp to |

| "Sticky" Spot on TLC | Acyclic hydrazine intermediate remains | The dehydration step is the bottleneck. Add a Dean-Stark trap (toluene reflux) or switch to Burgess Reagent. |

| Regioisomer Formation | Competitive N-attack vs O-attack | Rare for 1,3,4-oxadiazoles, but if 1,2,4-triazole forms (via amine contamination), ensure reagents are amine-free. |

Comparative Analysis of Reagents

Figure 2: Reagent Selection Decision Tree

Caption: Decision matrix for selecting the optimal cyclization protocol based on substrate stability and scale.

References

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Review of bioisosteric properties). Link

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron. (Primary source for Method B). Link

-

Hayes, F. N., et al. (1955). "2,5-Diaryloxazoles and 2,5-Diaryl-1,3,4-oxadiazoles."[5] Journal of the American Chemical Society. (Classic POCl3 methodology).[5] Link

-

Niu, P., et al. (2013). "I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry. (Primary source for Method C). Link

-

Brain, C. T., & Paul, J. M. (1999). "Entropically driven ring opening and closing of 1,3,4-oxadiazoles." Synlett. (Mechanistic insights into Burgess reagent cyclization). Link

Sources

Reagents for deprotection of N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine

Application Note & Protocol Guide

Topic: A Comparative Guide to the N-Boc Deprotection of 1-(1,3,4-Oxadiazol-2-yl)ethanamine

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) group is a vital amine protecting group in modern organic synthesis, valued for its stability and ease of removal under acidic conditions.[1][2][3] This guide provides a detailed technical overview and comparative analysis of reagents for the deprotection of N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine, a substrate featuring an acid-sensitive heterocyclic core. We present an in-depth rationale for reagent selection, weighing the efficacy of standard reagents like trifluoroacetic acid (TFA) against milder alternatives such as hydrochloric acid (HCl) in dioxane. The protocols herein are designed to maximize yield and purity while preserving the integrity of the 1,3,4-oxadiazole ring. This document serves as a practical resource for chemists navigating the specific challenges associated with this and structurally related compounds.

Introduction: The Strategic Importance of N-Boc Deprotection

The N-Boc group is a cornerstone of protecting group strategy, particularly in peptide and medicinal chemistry.[2][4] Its robustness against basic, nucleophilic, and reductive conditions allows for selective chemical transformations elsewhere in a molecule.[1][3] The removal of the Boc group is typically achieved under acidic conditions, which proceed via a stable tert-butyl cation intermediate, making the process efficient and predictable.[2][5]

However, the selection of the deprotection reagent is not trivial and must be tailored to the substrate. For N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine, the primary chemical consideration is the stability of the 1,3,4-oxadiazole ring. While generally stable, this heterocycle can be susceptible to hydrolysis under harsh acidic conditions, potentially leading to ring-opening and decreased yields.[6] Computational studies have shown the 1,3,4-oxadiazole isomer to be the most stable among its peers, which provides a degree of confidence in its resilience.[7] Nevertheless, the choice of acid, solvent, and temperature are critical parameters that must be optimized to ensure a clean and efficient deprotection.

Mechanistic Rationale for Reagent Selection

The acid-catalyzed cleavage of the N-Boc group follows a well-established E1-type elimination mechanism. This process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent fragmentation yields a stable tert-butyl cation, an unstable carbamic acid intermediate that rapidly decarboxylates to release carbon dioxide, and the desired free amine, which is protonated by the excess acid to form an ammonium salt.[2][5][8]

The choice of acid dictates the reaction kinetics and selectivity:

-

Strong Acids (e.g., TFA): Offer rapid and complete deprotection but pose a higher risk to acid-sensitive functional groups.[4][5]

-

Milder Acids (e.g., HCl in aprotic solvents): Provide a more controlled reaction, enhancing selectivity and minimizing degradation of sensitive substrates like the oxadiazole ring.[9][10]

Comparative Analysis of Deprotection Reagents

The optimal reagent for deprotecting N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine balances reaction efficiency with the preservation of the heterocyclic core. Below is a comparison of the two most common and effective methods.

| Reagent System | Concentration | Temp. (°C) | Typical Time | Advantages | Disadvantages |

| TFA / DCM | 20-50% v/v | 0 to 25 | 1-3 h | Fast, efficient, volatile solvent for easy removal.[5][11] | Harsh; risk of oxadiazole degradation; TFA is corrosive. |

| HCl in Dioxane | 4 M | 25 | 2-16 h | Milder, highly selective,[9][10][12] minimizes side reactions. | Slower kinetics, dioxane is a non-volatile peroxide-former. |

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of corrosive acids and volatile organic solvents. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is recommended for its speed and efficiency when the risk of substrate degradation is determined to be low.

Materials:

-

N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Setup: Dissolve N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add TFA (10 equiv, approx. 20-25% v/v) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[13] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[13]

-

Isolation: Add cold diethyl ether to the concentrated residue to precipitate the product as its trifluoroacetate salt.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the desired 1-(1,3,4-oxadiazol-2-yl)ethanaminium trifluoroacetate.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This is the preferred method for substrates with potential acid sensitivity, offering a milder and more controlled reaction environment.[9][10]

Materials:

-

N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine

-

4M HCl in 1,4-Dioxane (commercial solution)

-

1,4-Dioxane, anhydrous (optional, for dilution)

-

Diethyl ether, cold

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask containing N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine (1.0 equiv), add the 4M HCl in 1,4-dioxane solution (5-10 equiv of HCl).[12][13] If the substrate is not fully soluble, a minimal amount of anhydrous dioxane can be added to aid dissolution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.[2] For less reactive substrates, the reaction may be allowed to proceed for up to 16 hours.[12]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Isolation: The resulting residue is typically the hydrochloride salt of the product. If precipitation is required, trituration with cold diethyl ether can be performed.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure 1-(1,3,4-oxadiazol-2-yl)ethanaminium chloride.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient acid or reaction time. | Add additional equivalents of acid or extend the reaction time. Gentle warming (e.g., to 40 °C) can be considered for the HCl/dioxane method, but must be done cautiously. |

| Formation of Side Products (TLC/LC-MS) | Degradation of the oxadiazole ring. | Switch to the milder HCl/dioxane protocol (Protocol 2). Ensure the reaction is not overheated and is run for the minimum time necessary. |

| Alkylation by tert-butyl cation. | While less common for this substrate, consider adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture, especially when using TFA. | |

| Product is an Oil, Not a Solid | Product salt may be hygroscopic or have a low melting point. | Attempt co-evaporation with a non-polar solvent like toluene to remove residual water or solvent. If it remains an oil, proceed to the next step assuming quantitative conversion. |

| Difficult Purification | Product is highly polar and water-soluble. | Avoid aqueous work-ups. Precipitation/trituration with a non-polar solvent like diethyl ether or pentane is the most effective purification strategy. If necessary, purification can be achieved via reverse-phase chromatography. |

Conclusion

The successful deprotection of N-Boc-1-(1,3,4-oxadiazol-2-yl)ethanamine requires a careful balance of reactivity and selectivity. For rapid, small-scale synthesis, the TFA/DCM method is highly effective. However, for larger-scale reactions or when ensuring the absolute integrity of the oxadiazole ring is paramount, the milder 4M HCl in dioxane method is the superior choice. It offers excellent yields and purity while minimizing the risk of acid-catalyzed degradation. Researchers should always monitor the reaction progress closely to prevent over-exposure to acidic conditions and tailor the chosen protocol to the specific requirements of their synthetic route.

References

-

Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. Available from: [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Available from: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. Available from: [Link]

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Available from: [Link]

-

El-faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2471-2479. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available from: [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(28), 16421–16427. Available from: [Link]

-

Aouf, N. E., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 188-196. Available from: [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. Available from: [Link]

-

Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(2), 1735-1738. Available from: [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(28), 16421–16427. Available from: [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available from: [Link]

-

NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

Preprints.org. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

-

Cogent Chemistry. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available from: [Link]

-

NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Available from: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc Deprotection - HCl [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Use of 1-(1,3,4-Oxadiazol-2-yl)ethanamine in Peptidomimetic Design

Introduction: The Strategic Integration of 1,3,4-Oxadiazoles in Peptidomimetic Scaffolds

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. A key strategy in their design is the use of bioisosteric replacements for the labile peptide bond or amino acid side chains to enhance metabolic stability, modulate conformation, and improve oral bioavailability. The 1,3,4-oxadiazole moiety has emerged as a particularly valuable scaffold in this context.[1][2] Its rigid, planar structure and its capacity to act as a hydrogen bond acceptor, while being resistant to proteolytic cleavage, make it an excellent mimic for the trans-amide bond.[3][4]

This guide provides a comprehensive overview and detailed protocols for the application of a specific and versatile building block, 1-(1,3,4-Oxadiazol-2-yl)ethanamine , in the design and synthesis of novel peptidomimetics. This molecule can be conceptualized as a surrogate for natural amino acids, where the oxadiazole ring and the adjacent methyl group present a unique side-chain functionality. The primary amine allows for its seamless incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The strategic incorporation of this moiety can impart several desirable properties to a peptide scaffold:

-

Enhanced Proteolytic Stability: The oxadiazole ring is not recognized by proteases, thus preventing enzymatic degradation at the site of modification.[4]

-

Conformational Rigidity: The planar and aromatic nature of the 1,3,4-oxadiazole ring can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking in a bioactive conformation and improving receptor binding affinity.

-

Modulation of Physicochemical Properties: The polar nature of the oxadiazole can influence the solubility and lipophilicity of the resulting peptidomimetic, potentially improving its pharmacokinetic profile.

-

Novel Chemical Space: The introduction of this non-canonical building block allows for the exploration of novel chemical space, leading to the development of new intellectual property.

This document will detail the synthesis of the N-protected form of this compound, its subsequent use in Fmoc-based solid-phase peptide synthesis, and the analytical methods for the characterization of the final peptidomimetic.

PART 1: Synthesis of the Peptidomimetic Building Block: N-Boc-1-(1,3,4-Oxadiazol-2-yl)ethanamine

To incorporate this compound into a peptide sequence using standard SPPS protocols, its primary amine must be protected, typically with a tert-butyloxycarbonyl (Boc) group. The following protocol outlines a plausible synthetic route starting from readily available precursors. The synthesis involves the formation of a hydrazide, followed by cyclization to the 1,3,4-oxadiazole ring, and subsequent functional group manipulations to yield the desired N-protected building block.

Protocol 1.1: Synthesis of 2-Azido-N'-acetylpropanehydrazide

This initial step involves the conversion of a commercially available amino acid derivative to an acyl hydrazide, which is a key precursor for the oxadiazole ring formation.

Materials:

-

N-Boc-L-Alanine

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Sodium azide

-

Hydrazine hydrate

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Mixed Anhydride Formation: Dissolve N-Boc-L-Alanine (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to -15 °C. Add N-Methylmorpholine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Azide Formation: In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the reaction mixture. Stir vigorously for 1-2 hours, allowing the temperature to slowly rise to 0 °C.

-

Work-up: Quench the reaction by adding cold water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Hydrazinolysis: Carefully concentrate the organic layer under reduced pressure. To the resulting crude acyl azide, add a solution of hydrazine hydrate (1.2 equivalents) in THF at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.

-

Purification: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Azido-N'-acetylpropanehydrazide.

Protocol 1.2: Synthesis of 2-(1-Azidoethyl)-1,3,4-oxadiazole

This step involves the cyclization of the acyl hydrazide to form the 1,3,4-oxadiazole ring.

Materials:

-

2-Azido-N'-acetylpropanehydrazide

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Ethanol

-

Standard laboratory glassware with a reflux condenser

Procedure:

-

Cyclization: To a solution of 2-Azido-N'-acetylpropanehydrazide (1 equivalent) in ethanol, add triethyl orthoformate (3 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(1-Azidoethyl)-1,3,4-oxadiazole.

Protocol 1.3: Synthesis of N-Boc-1-(1,3,4-Oxadiazol-2-yl)ethanamine

The final step in preparing the building block involves the reduction of the azide to the primary amine, followed by Boc-protection.

Materials:

-

2-(1-Azidoethyl)-1,3,4-oxadiazole

-

Triphenylphosphine (PPh3)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Staudinger Reduction and Boc Protection (One-Pot): Dissolve 2-(1-Azidoethyl)-1,3,4-oxadiazole (1 equivalent) in THF. Add triphenylphosphine (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 2-3 hours until the evolution of nitrogen gas ceases.

-

Add water (5 equivalents) to the reaction mixture and stir for an additional 1 hour to hydrolyze the aza-ylide intermediate.

-

Add di-tert-butyl dicarbonate ((Boc)2O, 1.5 equivalents) and a mild base such as triethylamine (2 equivalents) to the reaction mixture and stir at room temperature overnight.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-1-(1,3,4-Oxadiazol-2-yl)ethanamine.

PART 2: Incorporation into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

With the N-Boc protected building block in hand, it can be readily incorporated into a peptide chain using standard Fmoc-based SPPS protocols. The following is a general protocol that can be adapted for both manual and automated peptide synthesis.[5][6]

Protocol 2.1: Manual Fmoc-SPPS of a Peptidomimetic

Materials and Equipment:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)[7]

-

N-Boc-1-(1,3,4-Oxadiazol-2-yl)ethanamine

-

Fmoc-protected amino acids

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[5][8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Solid-phase peptide synthesis reaction vessel with a sintered glass frit

-

Shaker or rocker for agitation

General SPPS Cycle:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 30 minutes.[5]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Coupling of N-Boc-1-(1,3,4-Oxadiazol-2-yl)ethanamine:

-

Follow the same procedure as in step 4, using N-Boc-1-(1,3,4-Oxadiazol-2-yl)ethanamine in place of the Fmoc-amino acid.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2.2: Cleavage and Deprotection

Once the synthesis is complete, the peptidomimetic is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Precipitation: Filter the cleavage mixture into a cold diethyl ether solution. A white precipitate of the crude peptidomimetic should form.

-

Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and repeat the ether wash twice to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptidomimetic pellet under vacuum.

PART 3: Characterization of the Final Peptidomimetic

Thorough characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.

Protocol 3.1: Purification and Analysis

Instrumentation:

-